molecular formula C4H9ClN2 B1526212 (R)-3-Aminobutanenitrile hydrochloride CAS No. 1073666-55-3

(R)-3-Aminobutanenitrile hydrochloride

Cat. No.: B1526212
CAS No.: 1073666-55-3
M. Wt: 120.58 g/mol
InChI Key: YUOMYYHJZHVWDF-PGMHMLKASA-N
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Description

“®-3-Aminobutanenitrile hydrochloride” likely refers to the hydrochloride salt form of an aminobutanenitrile compound. In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine) .


Chemical Reactions Analysis

The chemical reactions involving “®-3-Aminobutanenitrile hydrochloride” would depend on the specific conditions and reactants present. Generally, amines can participate in a variety of reactions, including substitution reactions and reactions with acids to form salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of “®-3-Aminobutanenitrile hydrochloride” would depend on its specific molecular structure. Hydrochlorides of amines generally have improved water solubility compared to their free base forms .

Scientific Research Applications

Synthesis of Neurological Disorder Therapeutics

An important application of (R)-3-Aminobutanenitrile hydrochloride is in the synthesis of therapeutic compounds for neurological disorders such as Parkinson’s and Alzheimer’s diseases. The compound serves as a key synthetic intermediate in the production of pyrroline and pyrrolidine derivatives, which are crucial for developing drugs targeting these conditions. An improved synthesis method involves the catalyzed reduction of 4-azidobutanenitrile with subsequent stabilization by converting it into the hydrochloride salt form for better storage stability (Capon, Avery, Purdey, & Abell, 2020).

Enantioselective Synthesis

Enzymatic resolution and enantioselective synthesis are other significant applications of this compound, particularly in the preparation of optically active compounds like (R)-GABOB and (R)-Carnitine Hydrochloride. These processes involve the selective synthesis of one enantiomer over the other, which is crucial in pharmaceutical applications where the activity of a drug can be dependent on its chirality (Kamal, Khanna, & Krishnaji, 2007).

Catalytic Reactivity

This compound is involved in studies exploring the catalytic reactivity of metal nanoparticles stabilized by chiral N-donor ligands. This research is crucial for understanding the mechanisms of asymmetric catalysis and developing new catalytic processes that can be applied in organic synthesis, including the synthesis of amino acid derivatives and other biologically active molecules (Jansat et al., 2006).

Safety and Hazards

The safety and hazards associated with “®-3-Aminobutanenitrile hydrochloride” would depend on its specific properties. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and potential harm .

Properties

IUPAC Name

(3R)-3-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOMYYHJZHVWDF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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